molecular formula C11H10O4 B099612 6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 17825-44-4

6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B099612
CAS RN: 17825-44-4
M. Wt: 206.19 g/mol
InChI Key: RQQOLRQCNYYVOL-UHFFFAOYSA-N
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Description

6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds that share some structural similarities, such as methoxy groups and carboxylic acid functionalities. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves methoxylation and carboxylic acid moieties, which are also present in the compound of interest . Additionally, the synthesis of 5,6-dihydro-2-oxo-2H-pyran derivatives includes the manipulation of carboxylic acid groups . Lastly, the novel fluorophore 6-methoxy-4-quinolone exhibits a methoxy group and an oxidation product derived from an indole structure, which is somewhat related to the indene structure of the compound .

Synthesis Analysis

The synthesis of related compounds involves various steps, including methoxylation, nucleophilic substitution, and bromination . For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid starts with the reaction of a difluoropyridine derivative with methylamine, followed by methoxylation and selective bromination to achieve the final product . Although the exact synthesis of 6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds related to 6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid includes various functional groups such as methoxy, carboxylic acid, and aryl groups . The presence of these groups can influence the chemical behavior and reactivity of the molecule. For instance, the methoxy group can act as an electron-donating substituent, affecting the electronic distribution within the molecule .

Chemical Reactions Analysis

The chemical reactions involving related compounds demonstrate the reactivity of methoxy and carboxylic acid groups under different conditions. For example, the methoxy group can be introduced through methoxylation reactions, and carboxylic acid functionalities can be manipulated through nucleophilic substitution reactions . The stability of these groups under various conditions, such as different pH levels, is also noteworthy, as seen in the stability of the fluorophore 6-methoxy-4-quinolone .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, fluorescence, and stability, are influenced by their molecular structures. The novel fluorophore 6-methoxy-4-quinolone shows strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range . This indicates that the methoxy group and the overall molecular framework contribute to the stability and photophysical properties of the molecule. Similar analyses could be inferred for the compound of interest, suggesting that it may also exhibit unique physical and chemical properties due to its structural features.

properties

IUPAC Name

6-methoxy-3-oxo-1,2-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-6-2-3-7-8(4-6)9(11(13)14)5-10(7)12/h2-4,9H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQOLRQCNYYVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939058
Record name 6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

CAS RN

17825-44-4
Record name 1H-Indene-1-carboxylic acid, 2,3-dihydro-6-methoxy-3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017825444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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